4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrazoline ring attached to a phenyl group and a benzamide group. The bromine atom is attached to the benzamide ring .Scientific Research Applications
Biological Activities
This compound has been synthesized and studied for its biological activities . Pyrazolines and their derivatives, such as the one , have been found to have confirmed biological and pharmacological activities .
Antioxidant Activity
Pyrazolines and their derivatives have been found to have antioxidant activities . Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazolines can help counteract this oxidative stress .
Antitumor Activity
These compounds have also been found to have antitumor activities . This makes them a potential area of study for cancer treatments .
Neurotoxic Potentials
The compound has been studied for its neurotoxic potentials . Specifically, it has been investigated for its effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters and swimming potential .
Antibacterial Activity
Pyrazolines and their derivatives have been found to have antibacterial activities . This makes them a potential area of study for new antibiotics .
Antifungal Activity
These compounds have also been found to have antifungal activities . This could make them useful in the treatment of fungal infections .
Antiparasitic Activity
Pyrazolines and their derivatives have been found to have antiparasitic activities . This could make them useful in the treatment of parasitic infections .
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory activities . This could make them useful in the treatment of conditions involving inflammation .
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Given the biological and pharmacological activities of pyrazoline derivatives , this compound could have potential applications in the development of new drugs.
properties
IUPAC Name |
4-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVBKDDAJPEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
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